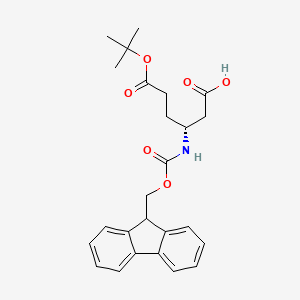

Fmoc-D-beta-homoglutamic acid(OtBu)

Description

Fmoc-D-β-homoglutamic acid(OtBu) is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a β-homologated glutamic acid backbone (six-carbon chain instead of five) with a tert-butyl (OtBu) ester protecting the side-chain carboxyl group and a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amine (Fig. 1) . Key properties include:

- Molecular formula: C₂₅H₂₉NO₆

- Molecular weight: 439.5 g/mol

- CAS number: 1421258-67-4

- Applications: Peptide synthesis, protein-protein interaction studies, tumor-targeting probes, and structure-activity relationship (SAR) analysis .

The β-homologation introduces an additional methylene group compared to standard glutamic acid, altering steric and electronic properties, which can influence peptide conformation and binding specificity .

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCDWOCHPTYDPV-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-beta-homoglutamic acid(OtBu) typically involves the following steps:

Protection of the Amino Group: The amino group of D-beta-homoglutamic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate.

Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butyl ester group. This is done by reacting the carboxyl group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of Fmoc-D-beta-homoglutamic acid(OtBu) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Deprotection Reactions

The compound's protected groups undergo selective removal under specific conditions:

The Fmoc group demonstrates stability during hydrogenolysis (Pd-C/TES), enabling selective deprotection of other groups without affecting the amine protection .

Coupling Reactions

This derivative participates in solid-phase peptide synthesis (SPPS) through carbodiimide-mediated couplings:

A study demonstrated efficient incorporation into kinase-targeting peptides using Rink amide resin, with coupling efficiencies exceeding 90% when using PyBOP activation .

Functional Group Transformations

The tert-butyl ester and carboxylic acid groups enable diverse modifications:

a. Ester Reduction

The γ-tert-butyl ester can be reduced to alcohol intermediates:

-

Step 1: Convert to 2-thiopyridyl ester using 2,2'-dithiopyridine/DCC

-

Step 2: Reduce with NaBH₄ in THF/MeOH (0°C, 2 hr)

This yields Fmoc-D-β-homoglutamic alcohol for further oxidation .

b. Aldehyde Formation

Swern oxidation (oxalyl chloride/DMSO, -78°C) of the alcohol produces reactive aldehydes used in Wittig reactions .

c. Side-Chain Elongation

Wittig coupling with Ph₃P=CHCO₂Bn extends the carbon chain, forming α,β-unsaturated esters for hybrid peptide synthesis .

Stability Profile

Critical stability data under common reaction conditions:

Analytical Characterization

Standard protocols for quality control:

| Technique | Key Parameters | Reference |

|---|---|---|

| RP-HPLC | C18 column, 0.1% TFA/ACN gradient | |

| ¹H NMR | δ 7.3–7.8 (Fmoc aromatics) | |

| HRMS | m/z 440.228 [M+H]⁺ |

This compound's unique reactivity profile makes it indispensable for advanced peptide engineering, particularly where stereochemical control and orthogonal protection are critical.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Widely used in the synthesis of peptides and proteins, particularly in the SPPS method.

Protein-Protein Interaction Studies: Used to study interactions between proteins by incorporating it into peptide sequences.

Biology and Medicine:

Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.

Biomolecular Research: Helps in the study of protein folding, structure, and function.

Industry:

Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.

Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and peptide-based drugs.

Mechanism of Action

Mechanism: The primary mechanism of action of Fmoc-D-beta-homoglutamic acid(OtBu) involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The tert-butyl ester group protects the carboxyl group, ensuring selective reactions at the amino group.

Molecular Targets and Pathways:

Peptide Synthesis Pathway: The compound is incorporated into peptide chains through amide bond formation.

Deprotection Pathway: The protecting groups are selectively removed to yield the desired peptide sequence.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between Fmoc-D-β-homoglutamic acid(OtBu) and analogous compounds:

Key Observations:

Backbone Length : β-Homoglutamic acid derivatives have a six-carbon backbone , whereas glutamic (5C) and aspartic (4C) acids are shorter. This increases side-chain flexibility and may enhance binding pocket compatibility in target proteins .

Stereochemistry : The D-configuration in Fmoc-D-β-homoglutamic acid(OtBu) is critical for designing peptides resistant to proteolytic degradation, compared to L-isoforms .

Protection Strategies : All compounds use OtBu for carboxyl protection, but pseudoproline moieties (e.g., Fmoc-Thr(tBu)-Ser(Ψ(Me,Me)pro)-OH) improve solubility and reduce aggregation during SPPS .

Purity Data:

Commercial Availability and Cost

| Compound | Supplier | Price (1g) | Purity |

|---|---|---|---|

| Fmoc-D-β-homoglutamic acid(OtBu) | WuXi TIDES | $238.60 | >95% |

| Fmoc-L-β-homoglutamic acid(OtBu) | UFE161 | $205.00 | >95% |

| Fmoc-D-Glu(OtBu)-OH | AFE205 | $40.00 (5g) | >98% |

The higher cost of β-homoglutamic derivatives reflects their specialized synthesis and niche applications.

Biological Activity

Fmoc-D-beta-homoglutamic acid (OtBu) is a derivative of glutamic acid, specifically modified to include a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester. This compound is primarily utilized in peptide synthesis due to its ability to enhance the stability and solubility of peptides during the synthesis process. Its biological activity is of significant interest in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C25H29NO6

- Molecular Weight : 441.50 g/mol

- Melting Point : 86-96 °C

- Purity : ≥98.0% (HPLC)

The Fmoc group serves as a protective group that can be easily removed under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). The tert-butyl ester enhances the lipophilicity of the compound, which can influence its biological interactions.

Fmoc-D-beta-homoglutamic acid (OtBu) exhibits biological activity primarily through its incorporation into peptides. The presence of the D-isomer in the structure can impart unique conformational properties to the resulting peptides, potentially enhancing their stability and resistance to enzymatic degradation.

Case Studies and Research Findings

- Peptide Synthesis : Research has demonstrated that Fmoc-D-beta-homoglutamic acid (OtBu) is effective in SPPS, leading to higher yields and purities of synthesized peptides compared to conventional methods. The incorporation of this compound allows for the formation of cyclic peptides that exhibit improved biological activities .

- Biological Assays : In vitro studies have shown that peptides synthesized with Fmoc-D-beta-homoglutamic acid (OtBu) display enhanced binding affinities to various receptors, indicating potential applications in drug development. For instance, analogs have been tested for their effects on metabolic pathways, showing promise in modulating insulin secretion .

- Therapeutic Applications : The compound has been explored for its potential use in treating metabolic disorders. Studies involving GLP-1 analogs have revealed that modifications using Fmoc-D-beta-homoglutamic acid (OtBu) can lead to improved pharmacokinetic profiles, which are crucial for therapeutic efficacy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for incorporating Fmoc-D-β-homoglutamic acid(OtBu) into solid-phase peptide synthesis (SPPS) protocols?

- Answer : In SPPS, the β-homo variant introduces an additional methylene group in the side chain compared to standard glutamic acid, altering steric and electronic properties. Key steps include:

- Deprotection : Use 20% piperidine in DMF for Fmoc removal, monitoring by UV absorbance at 301 nm .

- Coupling : Activate with HBTU/HOBt or OxymaPure/DIC in DMF, with extended reaction times (30–60 minutes) due to steric hindrance from the β-homo backbone .

- Resin compatibility : Use Wang or Rink amide resins for C-terminal carboxylate or amide anchoring, respectively .

Q. What analytical techniques are recommended for assessing the purity of Fmoc-D-β-homoglutamic acid(OtBu)?

- Answer :

- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (retention time varies based on method). Purity should exceed ≥99.0% (a/a) .

- TLC : Employ solvent systems like chloroform/methanol/acetic acid (90:8:2) for qualitative analysis, with UV visualization .

- Mass spectrometry : Confirm molecular weight (439.5 g/mol) via ESI-MS or MALDI-TOF .

Q. How should researchers handle and store Fmoc-D-β-homoglutamic acid(OtBu) to maintain stability?

- Answer :

- Storage : Keep at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the OtBu group .

- Solubility : Dissolve in DMF or DCM (20–50 mM) for synthesis; avoid aqueous buffers unless deprotected .

Advanced Research Questions

Q. How can coupling efficiency be optimized for Fmoc-D-β-homoglutamic acid(OtBu) in automated peptide synthesizers?

- Answer :

- Activation : Use 2–4 equivalents of DIC/OxymaPure or HATU/DIEA for efficient activation, reducing racemization risks .

- Double coupling : Implement for sterically challenging residues, especially in sequences with β-branched or bulky neighboring amino acids .

- Monitoring : Perform Kaiser tests or monitor real-time UV deprotection curves to confirm coupling completion .

Q. What strategies mitigate side reactions during Fmoc deprotection or side-chain OtBu cleavage?

- Answer :

- Deprotection kinetics : Limit piperidine exposure to 2 × 5-minute treatments to minimize aspartimide formation or β-elimination .

- Acid sensitivity : Avoid strong acids (e.g., TFA >90%) during OtBu cleavage to prevent tert-butyl cation side products; use milder conditions (e.g., 50% TFA in DCM with scavengers) .

Q. How does the stereochemistry of Fmoc-D-β-homoglutamic acid(OtBu) influence peptide conformation, and how is it validated?

- Answer :

- Conformational impact : The D-configuration and extended β-homo side chain disrupt α-helix formation, favoring β-sheet or turn structures. Use circular dichroism (CD) spectroscopy or NMR (e.g., - HSQC) to confirm structural effects .

- Chiral purity : Verify enantiomeric excess (>99.8%) via chiral HPLC with a Chirobiotic T column and polar mobile phase .

Q. What are common impurities in Fmoc-D-β-homoglutamic acid(OtBu) synthesis, and how are they resolved?

- Answer :

- Impurities : Include Fmoc-β-Ala-OH (from incomplete homologation) or dipeptide adducts (e.g., Fmoc-Glu(OtBu)-Glu(OtBu)-OH) .

- Purification : Use reverse-phase flash chromatography (C18 silica, acetonitrile/water gradients) or recrystallization from ethyl acetate/hexane .

Methodological Challenges and Solutions

Q. How can researchers design peptide sequences with Fmoc-D-β-homoglutamic acid(OtBu) to study bioactivity?

- Answer :

- Positional placement : Incorporate at solvent-exposed sites to assess side-chain interactions (e.g., receptor binding) without disrupting backbone hydrogen bonding .

- Functional assays : Pair with fluorescent tags (e.g., FITC) or biotin for cellular uptake studies using flow cytometry or confocal microscopy .

Q. What crystallographic methods are suitable for resolving structures of peptides containing β-homo amino acids?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.